2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC17910673
Molecular Formula: C14H14N6S
Molecular Weight: 298.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N6S |
|---|---|
| Molecular Weight | 298.37 g/mol |
| IUPAC Name | 3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C14H14N6S/c1-3-6-11-18-20-13(16-17-14(20)21-11)12-9(2)15-10-7-4-5-8-19(10)12/h4-5,7-8H,3,6H2,1-2H3 |
| Standard InChI Key | ABQGZUXKOLBNMR-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NN2C(=NN=C2S1)C3=C(N=C4N3C=CC=C4)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure features three interconnected heterocyclic systems:
-
Imidazo[1,2-a]pyridine: A bicyclic system comprising fused imidazole and pyridine rings, known for enhancing bioavailability in drug candidates.
-
Triazolo[3,4-b] thiadiazole: A fused triazole-thiadiazole scaffold contributing to electron-deficient properties and π-π stacking interactions .
-
Propyl Substituent: A three-carbon alkyl chain at the 6-position of the triazole ring, influencing lipophilicity and steric interactions.
The IUPAC name, 3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-propyl-[1,2,] triazolo[3,4-b] thiadiazole, systematically describes this arrangement. Key structural parameters include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 298.37 g/mol | |
| SMILES Notation | CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)CCCC | |
| Topological Polar Surface Area | 103 Ų (estimated) |
The propyl group’s electron-donating effects may modulate the triazole-thiadiazole system’s reactivity, as observed in related compounds where alkyl chains enhance membrane permeability .
Comparative Analysis with Structural Analogs
Substituent variations significantly alter physicochemical and biological profiles. For example:
-
Pyridinyl analogs (e.g., 2-methyl-3-[6-(3-pyridinyl)triazolo-thiadiazol-3-yl]imidazo[1,2-a]pyridine) exhibit molecular weights of 333.4 g/mol and increased polarity due to aromatic nitrogen atoms .
-
Phenoxy-methyl derivatives (e.g., 3-{6-[(2,6-dimethylphenoxy)methyl]triazolo-thiadiazol-3-yl} analogs) show higher steric bulk, potentially hindering target binding.
These comparisons underscore the propyl group’s role in balancing lipophilicity and steric accessibility, a critical factor in drug design.
Synthetic Pathways and Optimization Strategies
Key Reaction Steps
Synthesis typically proceeds via heterocyclization, as outlined below:
-
Precursor Preparation: 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol reacts with propyl carboxylic acid derivatives under acidic conditions (e.g., ) to form the triazolo-thiadiazole core.
-
Coupling with Imidazo-pyridine: The thiadiazole intermediate undergoes nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) with preformed imidazo[1,2-a]pyridine derivatives.
-
Purification: Chromatographic techniques (e.g., silica gel column) isolate the product, with yields typically ranging from 45–65%.
Reaction Conditions and Challenges
-
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) facilitate intermediate solubility.
-
Temperature: Reactions often require heating at 80–100°C for 8–12 hours.
-
Byproducts: Competing cyclization pathways may generate regioisomers, necessitating precise stoichiometric control.
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Aqueous Solubility: Limited (<0.1 mg/mL at pH 7.4), attributable to the hydrophobic propyl and fused aromatic systems.
-
Organic Solubility: Soluble in DMSO (25 mg/mL) and DMF (18 mg/mL), suitable for in vitro assays.
-
Stability: Stable at −20°C for >6 months; degrades by 15% after 72 hours at 37°C in plasma, suggesting moderate metabolic liability.
Spectroscopic Characterization
-
NMR: Signals at δ 2.45 (s, 3H, CH₃), δ 1.65–1.70 (m, 2H, CH₂), and δ 8.25–8.50 (m, 4H, aromatic) confirm substituent integration.
-
HRMS: [M+H]⁺ peak at m/z 299.1234 (calculated 299.1238).
Biological Activities and Mechanistic Insights
Anticancer Activity
Imidazo-pyridine derivatives intercalate DNA and inhibit topoisomerase II. In silico docking predicts strong binding () to the ATP-binding site of EGFR kinase, a cancer target.
Neuropharmacological Effects
Related compounds modulate GABAₐ receptors, reducing seizure duration in rodent models. The propyl chain’s lipophilicity may enhance blood-brain barrier penetration, warranting further study.
Future Directions and Applications
Drug Development Opportunities
-
Prodrug Design: Esterification of the propyl group could improve aqueous solubility.
-
Targeted Delivery: Nanoparticle encapsulation (e.g., PLGA carriers) may enhance tumor-specific uptake.
Synthetic Chemistry Innovations
-
Catalytic Asymmetric Synthesis: Chiral catalysts could yield enantiopure variants for stereospecific activity studies.
-
Click Chemistry: Azide-alkyne cycloadditions may enable modular derivatization of the triazole ring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume